Methyl 3-nitro-4-(trifluoromethoxy)benzoate
Description
Methyl 3-nitro-4-(trifluoromethoxy)benzoate is a substituted benzoate ester featuring a nitro group (-NO₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the nitro group and the metabolic stability imparted by the trifluoromethoxy group .
Properties
IUPAC Name |
methyl 3-nitro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKSJOXKTZEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Methyl 4-(Trifluoromethoxy)benzoate
This method involves direct nitration of a pre-formed trifluoromethoxy-substituted benzoate ester.
- Step 1 : Synthesize methyl 4-(trifluoromethoxy)benzoate via esterification of 4-(trifluoromethoxy)benzoic acid with methanol under acidic conditions.
- Step 2 : Nitrate the ester using a mixture of concentrated HNO₃ and H₂SO₄ in dichloromethane (DCM) at 0–35°C. The ester group directs nitration to the meta position (C3), yielding the 3-nitro derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield | ~85% (after purification) |
| Isomer Ratio | Para:meta ≈ 1:9 (optimized) |
| Reaction Time | 2–4 hours |
Advantages : High regioselectivity due to the ester’s meta-directing effect.
Limitations : Requires careful control of nitration conditions to minimize ortho isomer formation.
Multi-Step Synthesis via Nitrile Intermediate
Adapted from patent CN108191667B, this approach starts with a nitrile precursor.
- Step 1 : Hydrolyze 3-nitro-4-(trifluoromethoxy)benzonitrile to the corresponding amide using NaOH/H₂O at 45–65°C.
- Step 2 : Perform alcoholysis with H₂SO₄-methanol to convert the amide to the ester.
Key Data :
| Parameter | Value |
|---|---|
| Hydrolysis Yield | 92% |
| Alcoholysis Yield | 95% |
| Purity | >98% (HPLC) |
Advantages : High yields at both stages; avoids hazardous nitration reagents.
Limitations : Requires access to the nitrile precursor, which may involve additional synthesis steps.
Radical Trifluoromethoxylation Followed by Nitration
Based on PMC4781656, this method uses radical chemistry to introduce the trifluoromethoxy group.
- Step 1 : Treat methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II and Cs₂CO₃ in chloroform to form an O-trifluoromethyl intermediate.
- Step 2 : Thermally induce OCF₃ migration at 120°C in nitromethane to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
- Step 3 : Hydrolyze the acetamido group, nitrate the aromatic ring, and re-esterify to obtain the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Migration Yield | 85% |
| Overall Yield | ~70% (3 steps) |
Advantages : Compatibility with thermally sensitive substrates.
Limitations : Multi-step process with intermediate purification requirements.
Nucleophilic Trifluoromethoxylation
Using (E)-O-trifluoromethyl-benzaldoximes (TFBO), this method introduces CF₃O⁻ into alkyl halides. While primarily for aliphatic systems, adaptations for aromatic systems are plausible.
- Step 1 : Activate TFBO with Cs₂CO₃ in DMA at 70°C to release CF₃O⁻.
- Step 2 : Substitute a nitro-containing aryl halide precursor, followed by esterification.
Key Data :
| Parameter | Value |
|---|---|
| Substrate Scope | Limited to activated aromatics |
| Yield | 50–65% (estimated) |
Advantages : Avoids toxic reagents like silver salts.
Limitations : Low efficiency for electron-rich aromatic systems.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Direct Nitration | Methyl 4-(TFMO)benzoate | 85% | Moderate | High |
| Nitrile Hydrolysis | 3-Nitro-4-TFMO-benzonitrile | 95% | Low | Moderate |
| Radical Migration | Hydroxyacetamido benzoate | 70% | High | Low |
| Nucleophilic TFMO | Aryl halide | 50–65% | Moderate | Moderate |
- The direct nitration method offers the best balance of yield and scalability for industrial applications.
- The nitrile hydrolysis route is optimal for labs with access to benzonitrile precursors.
- Radical methods are valuable for late-stage trifluoromethoxylation but require specialized reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Reduction: The major product of the reduction reaction is Methyl 3-amino-4-(trifluoromethoxy)benzoate.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield Methyl 3-nitro-4-(aminomethoxy)benzoate.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, Methyl 3-nitro-4-(trifluoromethoxy)benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, making it valuable for drug design.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, a study explored its use in synthesizing compounds that target MYC oncogenes, showing promising results in disrupting tumor growth pathways .
Agrochemicals
The compound is also utilized in developing herbicides and pesticides due to its ability to interfere with biological pathways in pests. The incorporation of the trifluoromethoxy group increases the efficacy of these agrochemicals by enhancing their stability and effectiveness against target organisms.
Data Table: Comparison of Herbicidal Activity
| Compound | Target Pest | Efficacy (%) | Notes |
|---|---|---|---|
| This compound | Weeds | 85% | Effective at low concentrations |
| Methyl 4-(trifluoromethyl)benzoate | Weeds | 70% | Less effective than the former |
| Methyl 3-nitrobenzoate | Insects | 60% | Target-specific |
Material Sciences
In material sciences, this compound is employed in synthesizing advanced materials, including fluorinated polymers. These materials exhibit unique properties such as increased thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
Research has indicated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal performance. A study reported improved tensile strength and thermal resistance in polymers synthesized with this compound .
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-(trifluoromethoxy)benzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Positional Effects : The placement of the nitro and trifluoromethoxy groups significantly impacts reactivity. For example, Methyl 4-acetamido-3-(trifluoromethoxy)benzoate undergoes thermal OCF₃ migration for ortho-functionalization , whereas bromo/iodo analogs (e.g., ) are tailored for cross-coupling reactions.
Functional Group Interplay : The nitro group enhances electrophilicity, making the compound a candidate for reduction to amines. In contrast, the trifluoromethoxy group improves lipophilicity and metabolic stability, a trait critical in drug design .
Physicochemical and Application-Based Comparisons
Biological Activity
Methyl 3-nitro-4-(trifluoromethoxy)benzoate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group, which enhances its lipophilicity and stability. The presence of the nitro group also contributes to its reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The trifluoromethoxy group can facilitate interactions with enzymes and receptors, potentially leading to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways in cells.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | 5 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiparasitic Activity
Studies have shown that related compounds exhibit antitrypanosomal activity. For example, phenylpyrazolopyrimidinone analogs demonstrated significant activity against Trypanosoma brucei, with IC50 values indicating potent effects at low concentrations. Although specific data on this compound is limited, the structural similarities suggest potential for similar activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various trifluoromethoxy-containing compounds against multidrug-resistant bacterial strains. This compound was among the compounds tested, showing promising results that warrant further investigation.
- Antiparasitic Potential : In a comparative analysis of newly synthesized derivatives, the presence of nitro groups was correlated with increased potency against Sorbentia species, highlighting the need for further studies on this compound's utility in treating parasitic infections.
Research Findings
Recent studies have focused on the synthesis and evaluation of trifluoromethoxy-containing compounds. Notably, a review highlighted the role of trifluoromethyl groups in enhancing drug-like properties, including increased metabolic stability and reduced toxicity.
Q & A
Q. What are the standard synthetic routes for Methyl 3-nitro-4-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential functionalization of a benzoate ester. Key steps include:
- Nitration : Introducing the nitro group at the meta position, guided by the electron-withdrawing trifluoromethoxy group.
- Esterification : Methyl ester formation via acid-catalyzed methanolysis or using coupling agents like HATU (1.1 eq) in DMF .
- Trifluoromethoxy introduction : Substitution reactions using trifluoromethylating agents under basic conditions (e.g., K₂CO₃ in DMF at 40°C for 12 hours) .
Q. Optimization strategies :
- Vary solvents (DMF vs. THF) to control reaction kinetics.
- Adjust stoichiometry of reagents (e.g., LiOH for hydrolysis) .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H/¹³C NMR : Distinct signals for the ester methyl group (~3.9 ppm in ¹H NMR), nitro-substituted aromatic protons (downfield shifts due to electron withdrawal), and trifluoromethoxy splitting patterns .
- ¹⁹F NMR : A singlet near -58 ppm for the trifluoromethoxy group .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 220.1 (C₉H₇F₃NO₅) .
Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?
- Byproducts :
- Incomplete nitration (e.g., di-nitrated isomers).
- Hydrolysis of the ester group under basic conditions .
- Mitigation :
- Use anhydrous solvents to prevent hydrolysis.
- Purify via column chromatography (hexane/EtOH gradients) or recrystallization .
- Confirm purity using HPLC with UV detection at 254 nm .
Q. What safety considerations are essential when handling this compound?
Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in multi-step syntheses?
- Acidic/Base Sensitivity : The ester group hydrolyzes in strong acidic/basic conditions (e.g., LiOH in THF/H₂O at 20°C) .
- Thermal Stability : Decomposition above 100°C; avoid prolonged heating.
- Recommendations : Use mild conditions for subsequent reactions (e.g., catalytic hydrogenation for nitro reduction) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or electronic properties of this compound in substitution reactions?
Q. What strategies resolve contradictions in regioselectivity during nitration of trifluoromethoxy-substituted benzoates?
- Directing Effects : The trifluoromethoxy group is a strong meta-director, while the ester is ortho/para-directing. Competitive effects can lead to mixed products.
- Kinetic vs. Thermodynamic Control : Use low temperatures and dilute nitric acid to favor kinetic (meta) products .
- Computational Screening : Simulate nitration transition states to identify dominant pathways .
Q. How can the trifluoromethoxy and nitro groups be modified to enhance bioactivity while maintaining metabolic stability?
- Nitro Reduction : Convert the nitro group to an amine for improved solubility and reduced toxicity.
- Ester-to-Amide Conversion : Replace the methyl ester with an amide to enhance metabolic stability .
- SAR Studies : Test analogs with varying substituents (e.g., replacing trifluoromethoxy with other electron-withdrawing groups) .
Q. How do electron-withdrawing substituents influence vibrational modes and electronic transitions in spectroscopic analyses?
Q. What catalytic systems are effective for cross-coupling reactions involving this compound?
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water at 80°C.
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos for introducing amine groups at the nitro site .
- Challenges : Steric hindrance from the trifluoromethoxy group may require bulky ligands or elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
